molecular formula C36H31NO9S3 B11032582 Tetramethyl 5',5',8'-trimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',8'-trimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11032582
M. Wt: 717.8 g/mol
InChI Key: LMKONGXXNYPYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TETRAMETHYL 5’,5’,8’-TRIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of TETRAMETHYL 5’,5’,8’-TRIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the core structure and the introduction of various substituents. The synthetic routes typically involve the use of reagents such as naphthoyl chloride, dithiole, and thiopyranoquinoline derivatives under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve halogenation or nitration using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TETRAMETHYL 5’,5’,8’-TRIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds include other spiro compounds and derivatives of naphthoyl and thiopyranoquinoline. What sets TETRAMETHYL 5’,5’,8’-TRIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C36H31NO9S3

Molecular Weight

717.8 g/mol

IUPAC Name

tetramethyl 5',5',8'-trimethyl-6'-(naphthalene-2-carbonyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C36H31NO9S3/c1-18-12-15-22-23(16-18)37(30(38)21-14-13-19-10-8-9-11-20(19)17-21)35(2,3)29-24(22)36(25(31(39)43-4)26(47-29)32(40)44-5)48-27(33(41)45-6)28(49-36)34(42)46-7/h8-17H,1-7H3

InChI Key

LMKONGXXNYPYSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC5=CC=CC=C5C=C4)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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